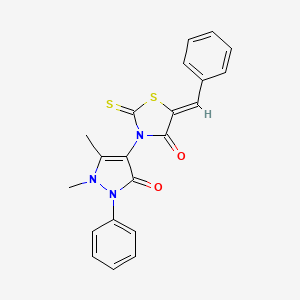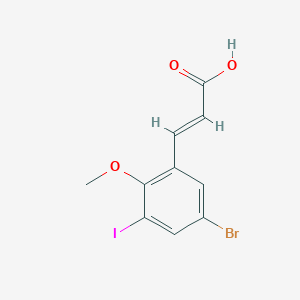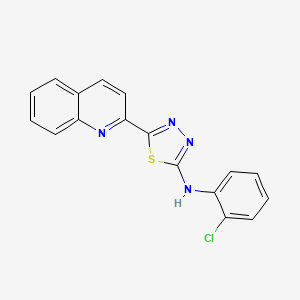
(5Z)-5-benzylidene-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-(PHENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic molecule that features a pyrazole ring fused with a thiazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the condensation of a β-diketone with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Thiazolone Formation: The thiazolone moiety can be synthesized by reacting a thioamide with a haloketone or an α-haloketone in the presence of a base.
Coupling of Pyrazole and Thiazolone: The final step involves coupling the pyrazole and thiazolone intermediates through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a potential candidate for treating diseases like cancer or infections.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazolone rings can form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-(PHENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-(PHENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
This compound stands out due to its dual ring structure, which combines the properties of both pyrazole and thiazolone rings. This duality provides a unique set of chemical and biological properties that are not commonly found in simpler molecules. The presence of both aromatic and heterocyclic components allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C21H17N3O2S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O2S2/c1-14-18(20(26)24(22(14)2)16-11-7-4-8-12-16)23-19(25)17(28-21(23)27)13-15-9-5-3-6-10-15/h3-13H,1-2H3/b17-13- |
InChI Key |
PPBDQKMBFQMYNJ-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=CC=C4)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B10880088.png)
![6-chloro-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10880094.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10880096.png)
![Ethyl 4-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10880098.png)
![4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10880101.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10880122.png)
![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880130.png)


![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880156.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10880159.png)

